Molecular Docking Binding Affinity: NPPA (2-Pyridinyl) vs. Imatinib at the BCR-ABL Kinase Domain (PDB 2hyy)
In a direct molecular docking study against the BCR-ABL kinase domain (PDB ID 2hyy), NPPA (the 2-pyridinyl isomer) exhibited a binding free energy (ΔG) of −10.3 kcal mol⁻¹, compared to −12.8 kcal mol⁻¹ for the control molecule Imatinib [1]. Although NPPA does not surpass Imatinib in absolute binding affinity, the ΔG value indicates a strong and specific engagement with the ATP-binding pocket, positioning NPPA as a validated template for designing next-generation CML agents.
| Evidence Dimension | Molecular docking binding free energy (ΔG) |
|---|---|
| Target Compound Data | ΔG = −10.3 kcal mol⁻¹ (NPPA, 2-pyridinyl isomer) |
| Comparator Or Baseline | Imatinib: ΔG = −12.8 kcal mol⁻¹ |
| Quantified Difference | ΔΔG = +2.5 kcal mol⁻¹ (less favorable than Imatinib) |
| Conditions | Molecular docking simulation using PDB ID 2hyy (BCR-ABL kinase domain) |
Why This Matters
This quantitative benchmark against the clinical gold-standard Imatinib allows procurement teams to select NPPA as a structurally validated, moderate-affinity template for CML drug design, rather than using uncharacterized or untested 2-pyridinyl analogs.
- [1] Moreno-Fuquen R, Arango-Daraviña K, Kennedy AR. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry. 2021;77(Pt 10):621-632. View Source
